![molecular formula C20H16FN5O2 B2772388 N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852440-25-6](/img/structure/B2772388.png)
N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O2 and its molecular weight is 377.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and differentiation.
Mode of Action
The compound interacts with its target, EGFR-TK, by inhibiting its activity . This inhibition occurs as the compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thus blocking the phosphorylation process essential for signal transduction .
Biochemical Pathways
By inhibiting EGFR-TK, the compound affects several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell survival, growth, and proliferation. Therefore, their inhibition can lead to reduced cell proliferation and induced apoptosis in cancer cells .
Result of Action
The inhibition of EGFR-TK by this compound leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells . This can result in the reduction of tumor growth and size. Additionally, the compound has shown potential anti-proliferative activity against a panel of 60 cancer cell lines .
Biologische Aktivität
N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H18FN5O2, with a molecular weight of approximately 391.406 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine scaffold, known for its role in various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives have been shown to act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM. One notable compound demonstrated significant inhibition of tumor growth in MCF-7 breast cancer cells, inducing apoptosis and suppressing cell migration and cycle progression .
Table 1: Summary of Anticancer Activity
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
5i | EGFR | 0.3 | Tumor growth inhibition |
5i | VEGFR2 | 7.60 | Induces apoptosis |
Enzymatic Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. Molecular docking studies suggest that it binds effectively to target proteins, which may contribute to its anticancer effects .
Antiparasitic and Antifungal Properties
Beyond anticancer activity, phenylpyrazolo[3,4-d]pyrimidines have shown promise as antiparasitic and antifungal agents. Research indicates that these compounds can disrupt cellular processes in pathogens, making them candidates for further development in infectious disease treatment .
The biological activity of this compound is primarily attributed to its interaction with key molecular targets:
- EGFR and VEGFR Inhibition : The compound inhibits signaling pathways critical for tumor growth and angiogenesis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various biochemical pathways.
- Cell Cycle Arrest : The compound causes cell cycle disruption, leading to reduced proliferation rates in cancerous tissues.
Case Studies
In a recent study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, several compounds were evaluated for their cytotoxic effects against various cancer cell lines. Among these, derivatives similar to this compound exhibited promising results with low toxicity towards normal human cells .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
One of the most promising applications of N-(4-fluorobenzyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is in cancer treatment. Research indicates that this compound may act as an inhibitor of polo-like kinase 1 (Plk1), a critical regulator of cell division that is often overexpressed in various cancers. Inhibitors targeting Plk1 have shown potential in preclinical studies for disrupting mitotic progression in cancer cells, leading to apoptosis and reduced tumor growth .
Enzyme Inhibition
The compound also exhibits potential as an inhibitor of phosphodiesterases (PDEs), enzymes involved in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides, which play essential roles in various physiological processes. For instance, related compounds have demonstrated moderate inhibitory activity against PDE9A, suggesting a possible mechanism for enhancing cellular signaling and therapeutic efficacy .
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of this compound, researchers found that the compound significantly inhibited the proliferation of several cancer cell lines. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through the inhibition of Plk1 activity. The study concluded that this compound could serve as a lead candidate for developing novel anticancer therapies .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was shown to inhibit PDE9A effectively, leading to increased intracellular cGMP levels. This increase was associated with enhanced vasodilation and potential cardiovascular benefits. The findings suggest that this compound may have therapeutic applications beyond oncology .
Summary Table of Applications
Application Area | Mechanism of Action | Relevant Studies |
---|---|---|
Anticancer Activity | Inhibition of Plk1 | Study on cancer cell proliferation |
Enzyme Inhibition | Inhibition of PDE9A | Study on vascular effects |
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c21-15-8-6-14(7-9-15)10-22-18(27)12-25-13-23-19-17(20(25)28)11-24-26(19)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZACXDNYVXNPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.